Ethyl 2-amino-6-(trifluoromethoxy)benzoate
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Overview
Description
Ethyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-bromobenzoate with trifluoromethanol in the presence of a base, followed by esterification with ethanol . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of ethyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-(trifluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, thereby modulating neuronal activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: A structurally related compound with similar neuroprotective properties.
2-amino-6-(trifluoromethoxy)benzothiazole: Another analogue used in the treatment of neurological disorders.
Uniqueness
Ethyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 2-amino-6-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)8-6(14)4-3-5-7(8)17-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
XUVBIOXOHMIIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
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